![molecular formula C17H19N5 B6439278 2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline CAS No. 2548991-78-0](/img/structure/B6439278.png)
2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline (2M3MMAQ) is an organic compound that has been extensively studied in scientific research due to its potential applications in drug discovery and development. 2M3MMAQ has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
科学的研究の応用
2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline has been studied for its potential applications in drug discovery and development. In particular, it has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been used in studies of the mechanisms of action of drugs and other compounds, as well as in the development of new drug delivery systems.
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The interaction with the target leads to changes in cellular processes, which can result in therapeutic effects.
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, cell proliferation, and various metabolic processes.
Pharmacokinetics
The properties of similar compounds suggest that they are likely to be well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and duration of action.
Result of Action
The effects of similar compounds can include changes in cellular signaling, gene expression, and metabolic activity . These changes can lead to various therapeutic effects, depending on the specific targets and pathways involved.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the stability and efficacy of similar compounds
実験室実験の利点と制限
2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a relatively inexpensive compound that is easy to synthesize and purify. Additionally, it is stable and can be stored for long periods of time. However, it is important to note that the compound is toxic and should be handled with caution.
将来の方向性
There are many potential future directions for the study of 2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline. These include further research into its mechanism of action, its potential applications in drug discovery and development, and its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, could help to further elucidate its potential uses. Finally, further research into its potential toxic effects should be conducted to ensure its safe use.
合成法
2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline is synthesized by a multi-step process that involves the reaction of 4-methyl-1H-pyrazol-1-ylmethyl bromide with 1,3-dichloro-2-methyl-1,3-diazetidine, followed by reaction with 2-methyl-3-quinoxalinecarbonitrile. The reaction is carried out in a solvent such as ethyl acetate, and the product is isolated by column chromatography. The final product is a white powder that is soluble in organic solvents.
特性
IUPAC Name |
2-methyl-3-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-12-7-18-22(8-12)11-14-9-21(10-14)17-13(2)19-15-5-3-4-6-16(15)20-17/h3-8,14H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMLZACPERENQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=CC=CC=C4N=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。